

# 3-((4-Chlorophenoxy)methyl)aniline CAS number and identification

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## Compound of Interest

Compound Name: 3-((4-Chlorophenoxy)methyl)aniline

CAS No.: 1016681-15-4

Cat. No.: B2434024

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Title: **3-((4-Chlorophenoxy)methyl)aniline** (CAS 1016681-15-4): Synthesis, Identification, and Applications in Drug Discovery

## Executive Summary

In modern medicinal chemistry and agrochemical development, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. **3-((4-Chlorophenoxy)methyl)aniline** (CAS 1016681-15-4) is a highly versatile intermediate characterized by a nucleophilic primary amine and a lipophilic, halogenated phenoxy ether system[1]. As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a deep dive into the physicochemical properties, strategic synthesis, and self-validating analytical identification of this compound.

The primary technical challenge in synthesizing this molecule lies in the chemoselective reduction of its nitro precursor without inducing hydrodehalogenation of the aryl chloride. This guide outlines field-proven methodologies to overcome this hurdle, ensuring high-purity yields suitable for downstream pharmaceutical applications.

## Physicochemical Properties

Understanding the baseline properties of a building block is the first step in predicting its behavior in complex synthetic workflows. The table below summarizes the core quantitative

data for **3-((4-Chlorophenoxy)methyl)aniline**[1].

Property	Value
IUPAC Name	3-[(4-chlorophenoxy)methyl]aniline
CAS Number	1016681-15-4
Molecular Formula	C <sub>13</sub> H <sub>12</sub> ClNO
Molecular Weight	233.69 g/mol
Topological Polar Surface Area (TPSA)	35.2 Å <sup>2</sup> (approx.)
Key Structural Motifs	Primary amine (nucleophile), meta-substituted benzyl ether (flexible linker), para-chlorophenyl ring (lipophilic/halogen bonding)

## Strategic Synthesis & Causality

The synthesis of **3-((4-Chlorophenoxy)methyl)aniline** is typically achieved via a two-step sequence: a Williamson ether synthesis followed by a chemoselective nitro reduction.

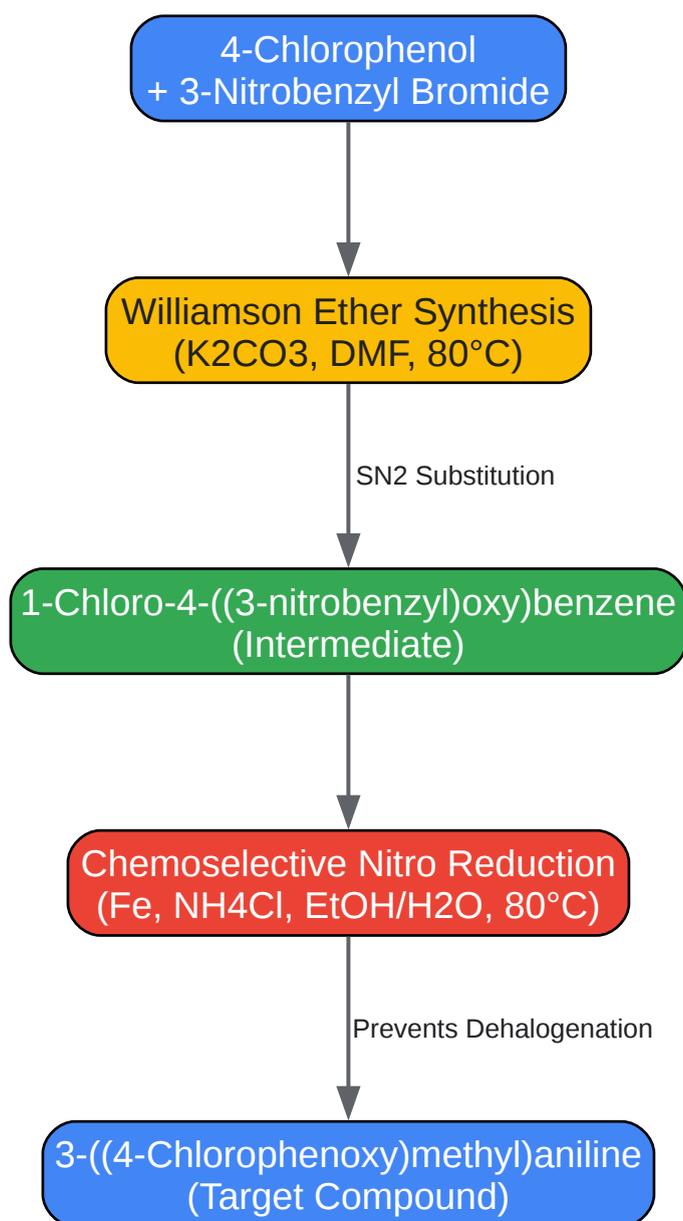
### Step 1: Williamson Ether Synthesis

The Causality: The assembly of the ether linkage relies on an S<sub>N</sub>2 substitution between 4-chlorophenol and 3-nitrobenzyl bromide. Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) is selected as the base because its pK<sub>a</sub> is perfectly tuned to quantitatively deprotonate the phenol (pK<sub>a</sub> ~9.4) without being strong enough to cause unwanted elimination or hydrolysis of the benzyl bromide[2]. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent; it poorly solvates the resulting phenoxide anion, leaving it highly reactive and driving the S<sub>N</sub>2 reaction to completion.

### Step 2: Chemoselective Nitro Reduction

The Causality: The most critical decision in this workflow is the choice of reducing agent. Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H<sub>2</sub> gas is contraindicated. Palladium readily inserts into the aryl C-Cl bond, leading to catastrophic hydrodehalogenation and loss of the critical chlorine pharmacophore[3]. To preserve the

structural integrity of the 4-chlorophenyl moiety, a modified Béchamp reduction using Iron (Fe) powder and Ammonium Chloride (NH<sub>4</sub>Cl) is employed[4]. The iron surface acts as the electron source, while NH<sub>4</sub>Cl serves as a mild proton donor, selectively reducing the nitro group to an amine via nitroso and hydroxylamine intermediates without cleaving the C-Cl bond[5].



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Synthetic workflow for **3-((4-Chlorophenoxy)methyl)aniline** highlighting chemoselective reduction.

## Experimental Protocol

### Part A: Synthesis of 1-Chloro-4-((3-nitrobenzyl)oxy)benzene

- Charge a round-bottom flask with 4-chlorophenol (1.0 equiv) and anhydrous  $K_2CO_3$  (1.5 equiv) in DMF (0.5 M).
- Stir at room temperature for 30 minutes to ensure complete phenoxide formation.
- Add 3-nitrobenzyl bromide (1.1 equiv) portion-wise.
- Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor via TLC (Hexanes/EtOAc 4:1).
- Quench with ice water, extract with Ethyl Acetate (3x), wash the organic layer with brine, dry over  $Na_2SO_4$ , and concentrate in vacuo.

### Part B: Chemoselective Reduction to **3-((4-Chlorophenoxy)methyl)aniline**

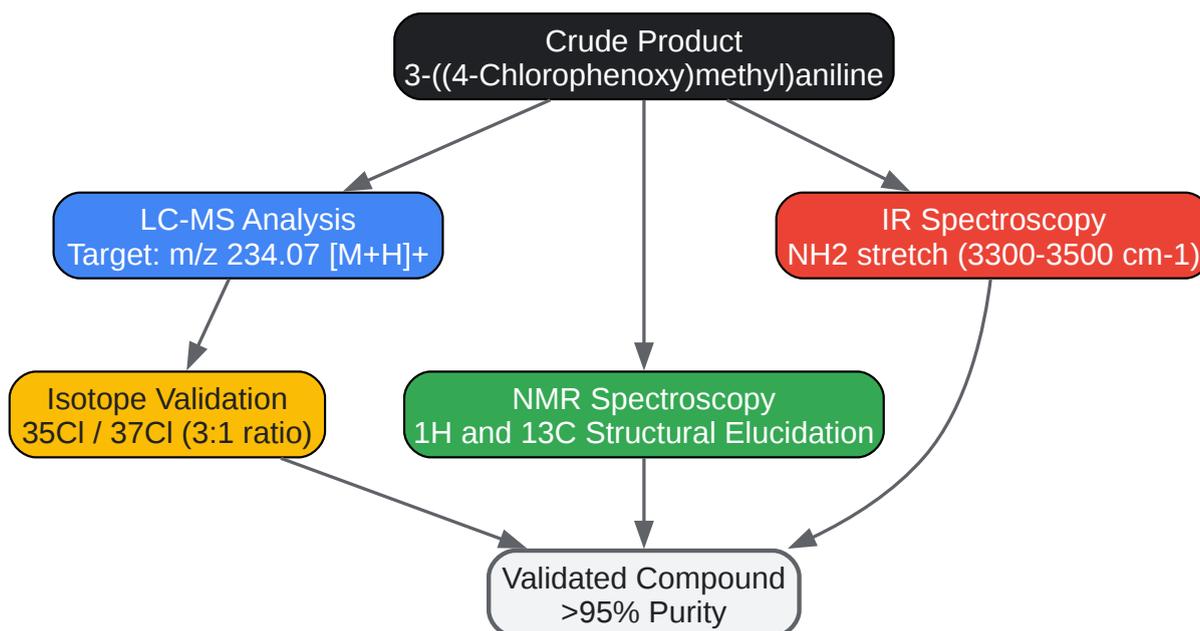
- Dissolve the intermediate (1.0 equiv) in an Ethanol/Water mixture (4:1 v/v, 0.2 M).
- Add Iron powder (5.0 equiv, <10  $\mu m$  particle size) and  $NH_4Cl$  (5.0 equiv)[4].
- Heat the suspension to 80 °C under vigorous stirring for 2-3 hours.
- Monitor via LC-MS. Upon complete consumption of the starting material, cool to room temperature.
- Filter the mixture through a pad of Celite to remove iron salts, washing the cake thoroughly with hot ethanol[3].
- Concentrate the filtrate, dilute with Ethyl Acetate, wash with saturated  $NaHCO_3$ , dry, and evaporate to yield the target aniline.

## Analytical Identification: A Self-Validating System

Trust in a chemical building block requires a self-validating analytical workflow. The following analytical cascade ensures both the success of the reduction and the preservation of the aryl

chloride.

- Mass Spectrometry (ESI-MS): The exact mass of the target is 233.06. ESI-MS in positive mode will yield an  $[M+H]^+$  peak at  $m/z$  234.07. Self-Validation: The presence of the intact chlorine atom is definitively proven by the isotopic  $M+2$  peak at  $m/z$  236.07. Because the natural abundance of  $^{35}\text{Cl}$  to  $^{37}\text{Cl}$  is approximately 3:1, the  $M+2$  peak must appear at ~33% the intensity of the parent peak. If dehalogenation occurred, the mass would shift to  $m/z$  200.10 and lack this isotopic signature.
- Infrared Spectroscopy (FT-IR): The success of the reduction is confirmed by the disappearance of the strong asymmetric and symmetric  $-\text{NO}_2$  stretches (typically at  $\sim 1530\text{ cm}^{-1}$  and  $\sim 1350\text{ cm}^{-1}$ ) and the emergence of a primary amine N-H stretching doublet in the  $3300\text{--}3500\text{ cm}^{-1}$  region.
- Nuclear Magnetic Resonance ( $^1\text{H}$  NMR): The benzylic  $-\text{CH}_2-$  protons will appear as a sharp singlet near 5.0 ppm. The newly formed  $-\text{NH}_2$  protons will appear as a broad singlet around 3.6 ppm (which will disappear upon  $\text{D}_2\text{O}$  exchange). The para-substituted chlorophenoxy ring will display a characteristic AA'BB' splitting pattern in the aromatic region (6.8–7.3 ppm).



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Self-validating analytical workflow for structural confirmation and purity assessment.

## Applications in Drug Development

Compounds featuring the 3-((phenoxy)methyl)aniline scaffold are highly prized in modern drug discovery. The primary amine serves as an excellent handle for amide coupling, reductive amination, or urea formation, allowing it to be easily grafted onto larger pharmacophores.

Simultaneously, the 4-chlorophenoxy moiety acts as a potent lipophilic anchor. In the context of kinase inhibitors or epigenetic modulators (such as SIRT2 inhibitors), the ether oxygen provides a flexible hinge that allows the molecule to adopt optimal conformations within binding pockets. Furthermore, the para-chlorine atom frequently engages in favorable halogen bonding with backbone carbonyl oxygens of target proteins, significantly enhancing binding affinity and target residence time.

## References

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